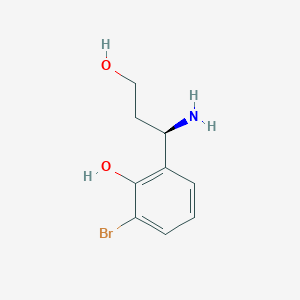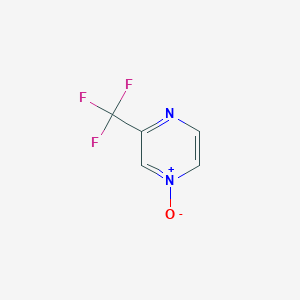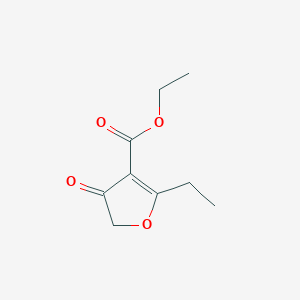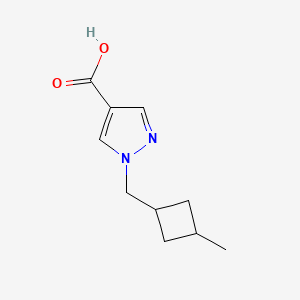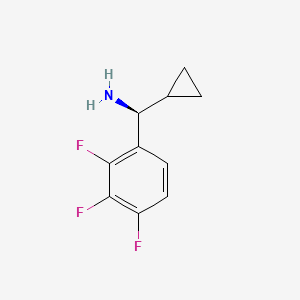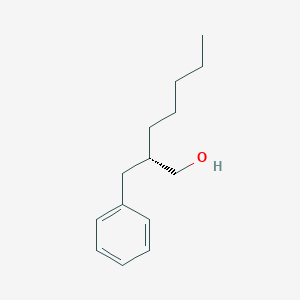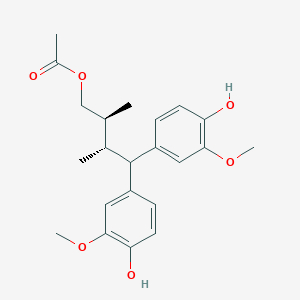
HenricineB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HenricineB is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HenricineB typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions under controlled conditions. Common synthetic routes may involve the use of starting materials such as aromatic aldehydes and nitroalkanes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of base catalysts, such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
HenricineB undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.
Substitution: this compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
HenricineB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of HenricineB involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
HenricineB can be compared with other similar compounds, such as:
Nitroalkanes: Similar in structure but differ in reactivity and applications.
Aromatic Aldehydes: Share some synthetic routes but have distinct chemical properties.
Substituted Aromatics: Similar in undergoing substitution reactions but differ in the nature of substituents and resulting products.
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(2S,3S)-4,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl] acetate |
InChI |
InChI=1S/C22H28O6/c1-13(12-28-15(3)23)14(2)22(16-6-8-18(24)20(10-16)26-4)17-7-9-19(25)21(11-17)27-5/h6-11,13-14,22,24-25H,12H2,1-5H3/t13-,14-/m1/s1 |
InChI Key |
QERLLOLWIRILQQ-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@H](COC(=O)C)[C@@H](C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(COC(=O)C)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
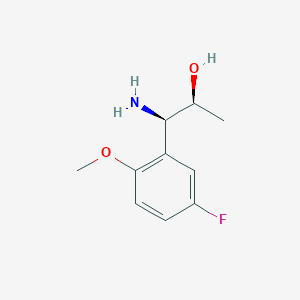
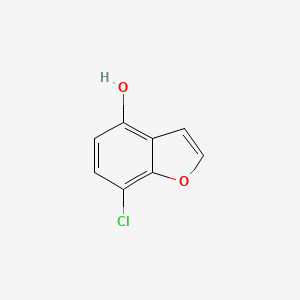
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
